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Compound of Interest

Compound Name: 60-Fulleroacetic acid

Cat. No.: B583663

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 60-
fulleroacetic acid, a functionalized fullerene derivative with potential applications in various
scientific fields, including drug development. This document details the key methodologies for
its synthesis and characterization, presents available spectroscopic and crystallographic data,
and outlines the experimental workflows for its analysis.

Introduction to 60-Fulleroacetic Acid

60-Fulleroacetic acid is a derivative of Buckminsterfullerene (C60), where an acetic acid
moiety is covalently attached to the fullerene cage. This functionalization enhances the
solubility and processability of the otherwise insoluble C60, opening avenues for its biological
and material science applications. The structural elucidation of this molecule is paramount to
understanding its chemical properties and potential interactions in biological systems.

Synthesis of 60-Fulleroacetic Acid

The most common and efficient method for the synthesis of 60-fulleroacetic acid and its
derivatives is the Bingel-Hirsch reaction.[1][2][3] This reaction involves the nucleophilic
cyclopropanation of C60 with a halogenated malonic ester in the presence of a base, followed
by hydrolysis to yield the carboxylic acid.
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Representative Experimental Protocol: Bingel-Hirsch
Reaction

o Preparation of the Malonate Derivative: Diethyl bromomalonate is prepared by the
bromination of diethyl malonate.

¢ Cyclopropanation: A solution of C60 in a suitable solvent (e.g., toluene) is treated with diethyl
bromomalonate and a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0Jundec-7-
ene (DBU).[2] The reaction mixture is stirred at room temperature until the reaction is
complete, which can be monitored by thin-layer chromatography (TLC).

 Purification of the Diester Adduct: The resulting mixture is purified by column
chromatography on silica gel to isolate the diethyl 60-fulleromalonate monoadduct.

o Hydrolysis: The purified diester is then subjected to acidic or basic hydrolysis to yield 60-
fulleroacetic acid (in its dicarboxylic acid form, more accurately named fullerene-C60-
methanodicarboxylic acid). Subsequent decarboxylation can lead to the mono-acid, though
the dicarboxylic acid is a common stable product.

Below is a diagram illustrating the general synthesis workflow.
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Synthesis Workflow for 60-Fulleroacetic Acid

Reactants

' C60 Fullerene ' (Diethyl Bromomalonate) ' DBU '

Rea

Bingel-Hirsch
Cyclopropanation

ction

Crude Product

Purification

& Hydrolysis

(Column Chromatography)

urified Diester

(Acid/Base

Hydrolysis)

Pro

Huct

Click to download full resolution via product page

Caption: Synthesis workflow for 60-fulleroacetic acid via the Bingel-Hirsch reaction.
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Spectroscopic Characterization

The structural confirmation of 60-fulleroacetic acid relies on a combination of spectroscopic
techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic
resonance (NMR) spectroscopy, and mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule.
The carboxylation of C60 introduces characteristic vibrational bands.

Representative Experimental Protocol:

e The sample is mixed with potassium bromide (KBr) and pressed into a pellet.
e The pellet is placed in an FTIR spectrometer.

e The spectrum is recorded in the range of 4000-400 cm~1.

Table 1: Characteristic FTIR Absorption Bands for Carboxylated Fullerenes

Wavenumber (cm~?) Assignment Reference

O-H stretching of the
~3450 (broad) . [4]
carboxylic acid

C=0 stretching of the
~1720 . . [4]
carboxylic acid

C=C stretching (from the
~1630 [5]
fullerene cage)

Characteristic F1u modes of
1427, 1181, 575, 525 [5]
the C60 cage

An example of an FTIR spectrum for a related compound, C60(C(COOH)2)n, clearly shows the
presence of the carboxylic acid groups.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b583663?utm_src=pdf-body
https://www.researchgate.net/figure/FTIR-spectrum-of-A-raw-C60-B-C60OHn-C-C60CCOOH2n_fig23_256451853
https://www.researchgate.net/figure/FTIR-spectrum-of-A-raw-C60-B-C60OHn-C-C60CCOOH2n_fig23_256451853
https://www.researchgate.net/figure/FT-IR-spectra-in-KBr-Top-Fullerene-C-60-reference-spectrum-second-from-top-grey_fig5_263552940
https://www.researchgate.net/figure/FT-IR-spectra-in-KBr-Top-Fullerene-C-60-reference-spectrum-second-from-top-grey_fig5_263552940
https://www.researchgate.net/figure/FTIR-spectrum-of-A-raw-C60-B-C60OHn-C-C60CCOOH2n_fig23_256451853
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1H and 3C NMR spectroscopy are crucial for elucidating the precise structure and connectivity
of the atoms in 60-fulleroacetic acid.

Representative Experimental Protocol:

e The sample is dissolved in a suitable deuterated solvent (e.g., CDClz, DMSO-de).
e The solution is placed in an NMR tube.

e 1H and 3C NMR spectra are acquired on a high-field NMR spectrometer.

Due to the limited availability of specific NMR data for 60-fulleroacetic acid, the following table
presents representative 13C NMR chemical shifts for a C60 monoadduct, providing an indication
of the expected spectral regions.[6][7]

Table 2: Representative 133C NMR Chemical Shifts for a C60 Monoadduct

Chemical Shift (6, ppm) Assignment Reference
193.44 Carbonyl carbon of the addend  [6][7]
1455 - 137.7 sp? carbons of the C60 cage [61[7]

sp? carbon of the C60 cage at
74.10 _ N [6][7]
the point of addition

Methanocarbon of the
70.37 , [6][7]
cyclopropane ring

28.12 sp3 carbons of the addend [6][7]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and confirm the elemental
composition of 60-fulleroacetic acid.

Representative Experimental Protocol:

» A solution of the sample is introduced into the mass spectrometer.
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e Techniques such as Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI) can be used.

e The mass-to-charge ratio (m/z) of the molecular ion is determined.

Table 3: Expected Mass Spectrometric Data

Technique Expected m/z Notes

Dependent on the ionization
ESI-MS [M-H]~ or [M+H]*
mode.

MALDI-TOF (M]* or [M+Na]* Often observed as adducts
- or [M+Na
with matrix or salts.

For a tris-adduct of C60 with malonic acid, a mass peak at 1194/1195 has been reported.

Crystallographic Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule.
However, obtaining single crystals of sufficient quality for fullerene derivatives can be
challenging.

Representative Experimental Protocol:

Single crystals are grown by slow evaporation of a solvent from a solution of the purified
compound.

A suitable crystal is mounted on a goniometer.

X-ray diffraction data is collected at low temperature.

The crystal structure is solved and refined.

While a specific crystal structure for 60-fulleroacetic acid is not readily available in the
literature, studies on pristine C60 and its solvates have been conducted. Carboxylated C60
derivatives have been noted to exhibit a significantly reduced crystalline structure compared to
pristine C60.
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Experimental Analysis Workflow

The comprehensive structural analysis of 60-fulleroacetic acid follows a logical workflow,

integrating the techniques described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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